An In-depth Technical Guide to the Physicochemical Properties of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
An In-depth Technical Guide to the Physicochemical Properties of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a novel chemical entity that merges the structural features of a pyrrole-substituted benzoic acid with a methanesulfonohydrazide moiety. This guide provides a comprehensive theoretical and practical framework for its synthesis, purification, and detailed physicochemical characterization. While experimental data for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines the established methodologies and expected properties based on an analysis of its constituent chemical functionalities. We will explore its potential as a scaffold in medicinal chemistry, drawing parallels with related compounds that have shown significant biological activity. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar compounds.
Introduction: Rationale and Potential Significance
The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. The title compound, N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide, represents an intriguing hybridization of three key pharmacophores: a pyrrole ring, a benzoyl group, and a sulfonohydrazide linker.
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The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle prevalent in a wide array of biologically active natural products and synthetic drugs, including well-known anti-inflammatory agents like Tolmetin and Ketorolac.[1] Its presence can influence a molecule's electronic properties, lipophilicity, and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[2][3]
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The Hydrazide-Hydrazone Linker: The hydrazide group is a versatile functional group known for its role in forming hydrazones, which are present in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[4][5][6] The sulfonohydrazide portion, in particular, has been explored for its potential in developing novel therapeutic agents, including anticancer and hypoglycemic agents.[7][8]
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The Benzoyl Scaffold: The rigid benzoyl structure provides a well-defined three-dimensional framework, influencing the overall conformation of the molecule and its presentation to a biological target.
The combination of these fragments in N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide suggests a high potential for biological activity, making a thorough understanding of its physicochemical properties a critical first step in its evaluation as a potential drug candidate.
Synthesis and Structural Elucidation
The logical synthetic pathway to N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide involves the coupling of two primary precursors: 2-(1H-pyrrol-1-yl)benzoic acid and methanesulfonohydrazide.
Proposed Synthetic Workflow
A robust and reliable synthesis can be envisioned as a two-step process involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Activation of 2-(1H-pyrrol-1-yl)benzoic acid
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To a solution of 2-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.
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Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(1H-pyrrol-1-yl)benzoyl chloride. This intermediate is typically used immediately in the next step without further purification.
Causality: The conversion of the carboxylic acid to a more reactive acyl chloride is necessary to facilitate the nucleophilic attack by the less nucleophilic sulfonohydrazide nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Step 2: Coupling with Methanesulfonohydrazide
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Dissolve methanesulfonohydrazide (1.1 eq) in anhydrous DCM containing a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.0 eq) at 0 °C.
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Add a solution of the crude 2-(1H-pyrrol-1-yl)benzoyl chloride from Step 1 in anhydrous DCM dropwise to the stirred solution.
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Allow the reaction mixture to stir at room temperature overnight.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide.
Trustworthiness: This self-validating protocol includes acidic and basic washes to remove unreacted starting materials and by-products. The final purification step ensures the isolation of a high-purity compound, which is essential for accurate physicochemical and biological evaluation.
Spectroscopic Characterization (Predicted)
Confirmation of the final structure would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the phenyl ring. - Distinct signals for the pyrrole ring protons (approx. 6.0-7.0 ppm). - A singlet for the methyl group of the methanesulfonyl moiety (approx. 3.0-3.5 ppm). - Broad singlets corresponding to the two N-H protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carbonyl carbon (approx. 165-175 ppm). - Multiple signals in the aromatic region (approx. 110-140 ppm) for the phenyl and pyrrole carbons. - A signal for the methyl carbon (approx. 35-45 ppm). |
| FT-IR | - N-H stretching vibrations (approx. 3200-3400 cm⁻¹). - C=O stretching of the amide (approx. 1650-1680 cm⁻¹). - Asymmetric and symmetric SO₂ stretching vibrations (approx. 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively). |
| HRMS (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular formula C₁₂H₁₃N₃O₃S. |
Physicochemical Properties: A Predictive Analysis
In the absence of experimental data, we can predict the core physicochemical properties of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. These parameters are crucial for understanding its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
Predicted Physicochemical Parameters
| Property | Predicted Value / Characteristic | Rationale and Significance |
| Molecular Weight | 279.32 g/mol | Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.[1] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | Provides the basis for elemental analysis and high-resolution mass spectrometry. |
| logP | 1.5 - 2.5 (Predicted) | This estimated value suggests a balance between hydrophilicity and lipophilicity, which is often optimal for cell membrane permeability. |
| pKa | - Amide N-H: ~17-18- Sulfonohydrazide N-H: ~9-10 | The sulfonohydrazide proton is expected to be the most acidic N-H. The pKa will influence the molecule's charge state at physiological pH, affecting solubility and receptor binding. |
| Hydrogen Bonds | Donors: 2 (two N-H groups)Acceptors: 4-5 (carbonyl O, two sulfonyl O's, pyrrole N) | The capacity for hydrogen bonding is a key determinant of solubility and interaction with biological targets. The values are within the typical range for drug candidates. |
| Physical Form | Expected to be a crystalline solid at room temperature. | Based on the properties of its precursors, 2-(1H-pyrrol-1-yl)benzoic acid (solid)[9] and methanesulfonohydrazide (stable solid).[10] |
| Melting Point | 150 - 220 °C (Estimated range) | A sharp melting point is an indicator of purity. The predicted range is based on related hydrazide and sulfonamide structures.[11][12] |
| Solubility | - Likely soluble in polar organic solvents (DMSO, DMF, Methanol).- Limited solubility in water and non-polar solvents (Hexane). | The presence of polar functional groups (amide, sulfonyl) suggests solubility in polar solvents, while the aromatic rings limit aqueous solubility. |
Experimental Determination of Properties
The following workflow outlines the standard procedures for experimentally verifying the predicted physicochemical properties.
Caption: Standard workflow for physicochemical characterization.
Potential Applications in Drug Development
The structural motifs within N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide suggest several promising avenues for therapeutic investigation, based on the established activities of related compound classes.
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Anticancer Activity: Sulfonylhydrazide derivatives have been investigated as potential anticancer agents.[7] The pyrrole moiety is also present in compounds that inhibit pathways relevant to cancer, such as Wnt/β-catenin signaling.[13]
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Antimicrobial Activity: Hydrazide-hydrazones are a well-known class of compounds with potent antibacterial and antifungal properties.[6][14] The pyrrole ring itself contributes to the antimicrobial profile of many molecules.
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Anti-inflammatory Activity: Given that several NSAIDs contain a pyrrole ring, evaluating this compound for inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes, would be a logical step.[1][15]
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Neuroprotective Activity: Recent studies have highlighted N-pyrrolyl hydrazide-hydrazones for their antioxidant and neuroprotective properties, including the inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases.[16]
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. We have outlined a logical synthetic route and the standard analytical procedures required for its characterization. The analysis of its structural components suggests a molecule with favorable drug-like properties and significant potential for biological activity across several therapeutic areas.
The next critical steps for the scientific community are the actual synthesis, purification, and experimental validation of these predicted properties. Subsequent screening in relevant biological assays will be essential to uncover the therapeutic potential of this promising scaffold. This document serves as a roadmap for these future investigations, providing both the theoretical foundation and the practical workflows necessary to advance our understanding of this novel chemical entity.
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